Talbot

Vue d'ensemble

Description

The compound “Talbot” is not a well-known chemical entity in the scientific literature. the term “this compound” is often associated with the this compound effect, a self-imaging phenomenon observed in optics. This effect was first discovered by Henry Fox this compound in 1836. The this compound effect occurs when a plane wave is incident upon a periodic diffraction grating, resulting in the image of the grating being reproduced at regular intervals along the propagation direction. This phenomenon has applications in various fields, including optics, acoustics, and electron microscopy .

Mécanisme D'action

Target of Action

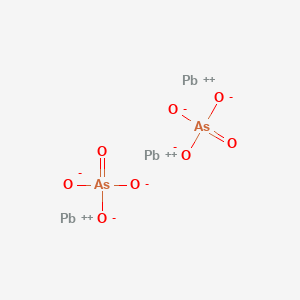

Lead(II) arsenate, also known as Talbot, is an inorganic compound primarily used as an insecticide . Its primary targets are various insects, most notably the potato beetle . The compound was extensively used due to its effectiveness in controlling these pests .

Mode of Action

Lead(II) arsenate acts as a general protoplasmic poison . It interferes with the normal functioning of cells, leading to their death .

Biochemical Pathways

Lead(II) arsenate affects several biochemical pathways. Arsenate, a component of Lead(II) arsenate, shares the same transport pathways with phosphate in a cell . This can disrupt normal cellular functions, as arsenate can replace phosphate in many biochemical reactions, leading to the production of non-functional compounds . Lead ions, on the other hand, enter the interior of microbial cells mainly through two pathways: active transport and passive diffusion .

Pharmacokinetics

The pharmacokinetics of Lead(II) arsenate, particularly its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are complex. The compound is poorly soluble in water , which can affect its bioavailability. When co-administered with other substances like lead, the bioavailability of arsenic, a component of Lead(II) arsenate, decreases .

Result of Action

The primary result of Lead(II) arsenate action is the death of targeted insects, such as the potato beetle . The compound also has significant toxic effects on non-target organisms, including humans . Exposure to Lead(II) arsenate can lead to various health problems due to the toxicity of both lead and arsenic .

Action Environment

The action, efficacy, and stability of Lead(II) arsenate are influenced by various environmental factors. For instance, the compound’s effectiveness can be reduced in certain soil conditions . Furthermore, residues of Lead(II) arsenate can remain in the environment for a long time, leading to prolonged exposure . This is particularly concerning in former agricultural areas where the compound was extensively used .

Méthodes De Préparation

Since “Talbot” as a compound is not well-documented, there are no specific synthetic routes or industrial production methods available. if we consider the preparation of materials used in the study of the this compound effect, such as diffraction gratings, these can be fabricated using techniques like photolithography, electron beam lithography, and nanoimprint lithography. These methods involve creating periodic structures on a substrate, which can then be used to observe the this compound effect .

Analyse Des Réactions Chimiques

As “Talbot” is not a recognized chemical compound, there are no specific chemical reactions associated with it. if we consider materials used in the study of the this compound effect, such as diffraction gratings made from materials like silicon or gold, these materials can undergo various chemical reactions. For example, silicon can undergo oxidation to form silicon dioxide, and gold can participate in reduction reactions to form gold nanoparticles .

Applications De Recherche Scientifique

The Talbot effect has numerous scientific research applications across various fields:

Optics: The this compound effect is used in the design of optical devices, such as beam splitters and interferometers. .

Electron Microscopy: The this compound effect is utilized in electron microscopy to enhance image resolution and contrast.

Nanofabrication: Displacement this compound lithography is a technique used to create plasmonic metasurfaces for sensing applications.

Comparaison Avec Des Composés Similaires

Since “Talbot” is not a chemical compound, a direct comparison with similar compounds is not applicable. if we consider the this compound effect, it can be compared with other self-imaging phenomena observed in different wave fields, such as:

Propriétés

IUPAC Name |

lead(2+);diarsorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2AsH3O4.3Pb/c2*2-1(3,4)5;;;/h2*(H3,2,3,4,5);;;/q;;3*+2/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFEUVBZXUFMACD-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][As](=O)([O-])[O-].[O-][As](=O)([O-])[O-].[Pb+2].[Pb+2].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

As2O8Pb3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074274 | |

| Record name | Lead(II) arsenate (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

9.0e+02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3687-31-8 | |

| Record name | Trilead diarsenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003687318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead(II) arsenate (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trilead diarsenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEAD ORTHOARSENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KNR50GJL6T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the Talbot effect?

A1: The this compound effect, named after William Henry Fox this compound, describes the self-imaging phenomenon of periodic structures illuminated by coherent light. When a grating is illuminated with a plane wave, exact images of the grating, known as this compound revivals, recur at specific distances called this compound lengths. []

Q2: What are fractional this compound revivals?

A2: Fractional this compound revivals are images of the grating with a periodicity greater than the original grating, appearing at fractions of the this compound length. These revivals exhibit unique intensity patterns and are instrumental in applications like this compound lithography. []

Q3: How is the this compound effect observed with X-rays?

A4: X-ray dynamical diffraction, analogous to the optical this compound effect, occurs when X-rays interact with periodic structures within a crystal. This phenomenon allows imaging of periodic objects inside the crystal, potentially revealing defects and deformations. []

Q4: Can the this compound effect be used with electrons?

A5: Yes, the electron this compound effect manifests when an electron beam interacts with a nanoscale grating. This phenomenon has been observed and quantified using a transmission electron microscope (TEM) and holds promise for applications like this compound-assisted lithography. []

Q5: How is the this compound effect relevant to high energy density plasmas?

A6: Phase-contrast X-ray imaging techniques like this compound-Lau interferometry can be utilized to diagnose high energy density plasmas. By measuring X-ray beam deviations caused by density gradients, the technique offers valuable insights into plasma characteristics. [] , []

Q6: What are the applications of the this compound effect in lithography?

A7: this compound lithography leverages fractional this compound revivals to create high-resolution periodic patterns. By placing a photoresist at a fractional this compound plane, complex structures with sub-micron features can be fabricated, offering potential for microelectronics and photonics. [] , []

Q7: How does this compound effect contribute to micro-opto-electro-mechanical systems (MOEMS)?

A8: The this compound effect forms the basis for highly sensitive displacement sensors used in MOEMS like gyroscopes. By leveraging the precise self-imaging properties, minute movements of a grating can be detected, enabling accurate measurements of rotation and acceleration. []

Q8: Can the this compound effect be used to create specific atomic patterns?

A9: Yes, a technique known as "filtered this compound lens" utilizes two standing-wave optical fields to create high-contrast atomic density distributions. The first field acts as a lens focusing the atoms, while the second field placed at the focal point selectively transmits atoms passing through its nodes, resulting in periodic atomic gratings. []

Q9: How does apodization impact the this compound effect?

A10: Apodization, the gradual reduction in the amplitude of a signal or beam, influences the field distributions in the self-image plane of a this compound effect setup. Research has shown unique properties in field distributions behind apodized phase masks, particularly relevant to fiber Bragg grating fabrication. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.